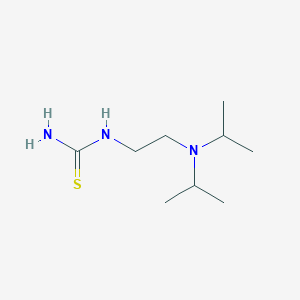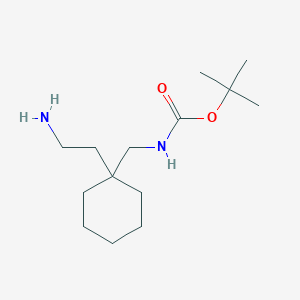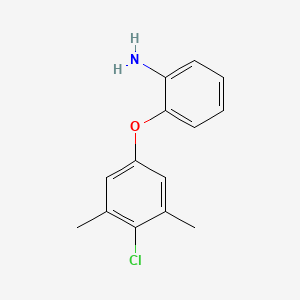
2-(4-Chloro-3,5-dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3,5-dimethylphenoxy)aniline, also known as cloquintocet-mexyl, is a synthetic herbicide that is commonly used in agriculture. It has a molecular weight of 247.72 and a molecular formula of C14H14ClNO .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)aniline can be represented by the SMILES notation: CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)aniline are not fully detailed in the search results. It’s known to have a molecular weight of 247.72 and a molecular formula of C14H14ClNO .Aplicaciones Científicas De Investigación
Synthesis and Material Science
2-(4-Chloro-3,5-dimethylphenoxy)aniline and its derivatives have been explored for various applications in material science and synthesis, particularly in the development of novel compounds with potential uses in industry and research.
Polyurethane Cationomers with Anil Groups : Research demonstrates the synthesis of polyurethane cationomers utilizing o-hydroxy Schiff bases derived from similar chemical structures, aiming to produce polymeric films with fluorescent properties. This work illustrates the potential of using such compounds in the creation of materials with specific photophysical characteristics (Buruianǎ et al., 2005).
Degradation of Industrial Wastewater : A novel Hybrid Photo-electrocatalytic Oxidation method was established for treating stubborn organic matter, like 3,4-dimethylaniline, in industrial wastewaters. This research underlines the importance of chemical derivatives in environmental remediation processes and the degradation mechanisms involved (Li et al., 2020).
Novel Pesticides : X-ray powder diffraction characterizations of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a close relative to the compound , have been reported. These compounds show promise as potential pesticides, highlighting the role of such chemicals in agricultural applications (Olszewska et al., 2011).
Chemical Synthesis and Characterization
Synthesis and Characterization of Pentazole Anion : Another study involved the synthesis of 3,5-Dimethyl-4-hydroxy aniline hydrochloride from similar chemical structures, showcasing the methodological advances in creating compounds with unique properties. This work contributes to the foundational knowledge necessary for further chemical explorations (Xu Bing-tao et al., 2017).
Electrochemical Synthesis : The electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution demonstrates the potential for creating high-conducting materials for applications such as dye-sensitized solar cells. This research signifies the importance of such compounds in developing renewable energy technologies (Shahhosseini et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(8-10(2)14(9)15)17-13-6-4-3-5-12(13)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNAUCWDWFUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

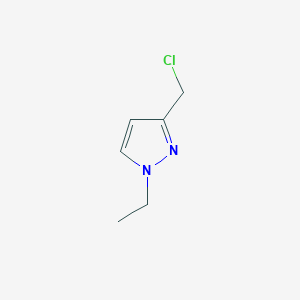
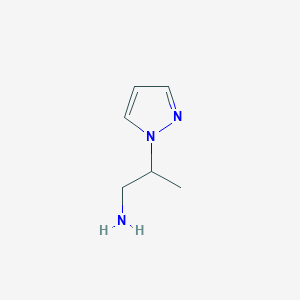
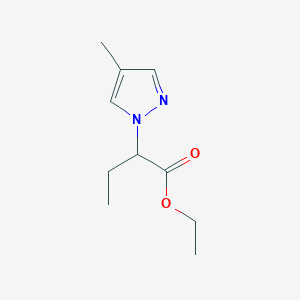
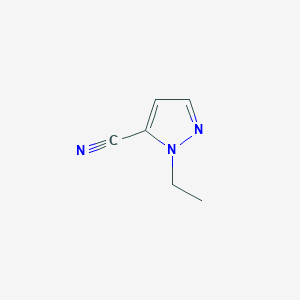
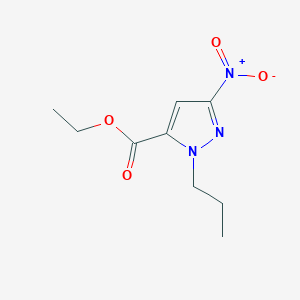
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)
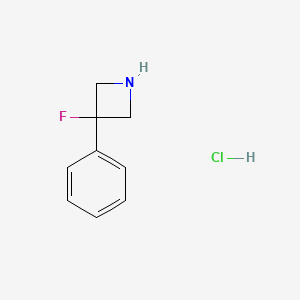
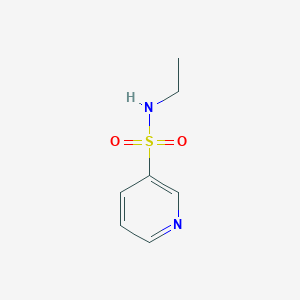
![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
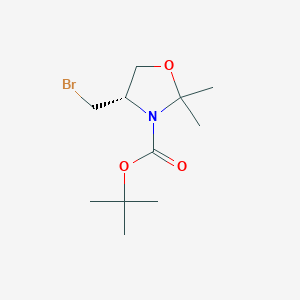
![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)
